molecular formula C20H21N3O2 B5724665 N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B5724665
M. Wt: 335.4 g/mol
InChI Key: ZGFCRBVUBBHHTD-UHFFFAOYSA-N
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Description

N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is an organic compound with a complex structure that includes a cyanophenyl group and an ethylbutanamido group attached to a benzamide core

Properties

IUPAC Name

N-(2-cyanophenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)22-17-10-7-9-15(12-17)20(25)23-18-11-6-5-8-16(18)13-21/h5-12,14H,3-4H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFCRBVUBBHHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, is reacted with an appropriate acylating agent to form the cyanophenyl intermediate.

    Amidation Reaction: The cyanophenyl intermediate is then subjected to an amidation reaction with 2-ethylbutanoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The resulting product is then coupled with 3-aminobenzamide under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amido and cyanophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CYANOPHENYL)-2-METHYLBUTANAMIDE: A similar compound with a methyl group instead of an ethyl group.

    N-(2-CYANOPHENYL)-3-(2-METHYLBUTANAMIDO)BENZAMIDE: Another related compound with a methylbutanamido group.

Uniqueness

N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanamido group, in particular, may enhance its interactions with molecular targets and improve its stability or solubility compared to similar compounds.

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